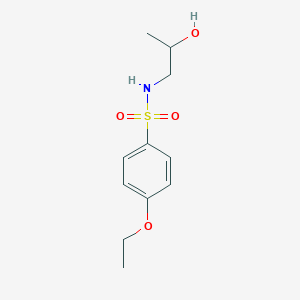

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H17NO4S It is a sulfonamide derivative, characterized by the presence of an ethoxy group, a hydroxypropyl group, and a benzenesulfonamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a

Actividad Biológica

4-Ethoxy-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H19N1O4S, with a molecular weight of approximately 273.34 g/mol. Its structure features an ethoxy group and a hydroxypropyl substituent attached to a benzenesulfonamide framework, which is characteristic of sulfonamides known for their antibacterial properties. The presence of these functional groups enhances its solubility and potential bioactivity, making it a candidate for further research in drug development.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This inhibition is crucial as folic acid is necessary for nucleic acid production in bacteria. Preliminary studies also suggest potential anti-inflammatory and analgesic effects, although further research is required to fully elucidate these properties .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown potency against various bacterial strains:

- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL

- S. aureus : MIC of 6.63 mg/mL

- P. aeruginosa : MICs ranging from 6.67 to 6.45 mg/mL against different strains

- C. albicans : MIC of 6.63 mg/mL .

The biological activity of these compounds often correlates with their structural characteristics, such as lipophilicity and the presence of specific substituents on the aromatic ring.

Anti-inflammatory and Antioxidant Properties

In vivo studies have demonstrated that benzenesulfonamide derivatives can significantly inhibit carrageenan-induced edema in rat models, showcasing their anti-inflammatory potential. For example, certain derivatives exhibited inhibition rates of up to 94% at specific dosages . Additionally, antioxidant assays have indicated comparable activity to Vitamin C in some derivatives, highlighting their potential as dual-action agents against oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16ClN1O4S | Contains chlorine substituent |

| 4-methyl-N-(2-hydroxypropyl)benzenesulfonamide | C13H19N1O4S | Methyl group enhances lipophilicity |

| 4-nitro-N-(2-hydroxypropyl)benzenesulfonamide | C12H16N2O5S | Nitro group introduces additional electronic effects |

The structural diversity among these compounds suggests that modifications can lead to variations in pharmacological profiles, potentially enhancing efficacy against specific targets or improving safety profiles.

Case Studies and Research Findings

- Cancer Treatment Potential : Some benzenesulfonamide derivatives have been explored for their ability to inhibit pathways involved in cancer cell proliferation. For example, compounds targeting MEK pathways have shown promise in preclinical models for treating various cancers including colorectal and breast cancer .

- Inflammatory Diseases : The anti-inflammatory properties of sulfonamides make them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease, where controlling inflammation is crucial .

- Antioxidant Activity : The antioxidant capabilities demonstrated by certain derivatives suggest their utility in mitigating oxidative damage associated with chronic diseases such as diabetes and neurodegenerative disorders .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that benzenesulfonamide derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation. Such compounds are useful in treating conditions like arthritis, asthma, and other inflammatory disorders .

Case Study:

A study highlighted the effectiveness of a related benzenesulfonamide in reducing inflammation in models of rheumatoid arthritis, showcasing its potential for clinical application in inflammatory diseases .

Treatment of Gastrointestinal Disorders

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide may also be beneficial in treating gastrointestinal conditions such as inflammatory bowel disease and irritable bowel syndrome. The mechanism involves modulation of inflammatory pathways, thereby alleviating symptoms associated with these conditions .

Data Table: Therapeutic Uses in Gastrointestinal Disorders

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Inflammatory Bowel Disease | COX-2 inhibition | |

| Irritable Bowel Syndrome | Anti-inflammatory effects |

Neurological Applications

Emerging studies suggest that benzenesulfonamide compounds may have neuroprotective effects, potentially aiding in the treatment of neurological disorders such as Alzheimer’s disease and multiple sclerosis. The ability to cross the blood-brain barrier enhances their therapeutic profile .

Case Study:

A study demonstrated the neuroprotective effects of a similar compound in mouse models of Alzheimer's disease, indicating a reduction in amyloid plaque formation and improvement in cognitive function .

Pharmacokinetics and Structure-Activity Relationship

Understanding the pharmacokinetics and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the sulfonamide group can significantly affect its biological activity.

Data Table: Structure-Activity Relationships

| Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxypropyl substitution | Enhanced anti-inflammatory action | |

| Ethoxy group presence | Improved solubility |

Clinical Trials and Future Directions

Ongoing clinical trials are assessing the efficacy of this compound in various therapeutic areas. The focus is on optimizing dosage forms and delivery methods to maximize patient outcomes.

Future Directions:

- Investigating combination therapies with other anti-inflammatory agents.

- Exploring formulations for enhanced bioavailability.

- Conducting long-term safety studies to assess chronic use implications.

Propiedades

IUPAC Name |

4-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-3-16-10-4-6-11(7-5-10)17(14,15)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSNJWXSRCBNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.